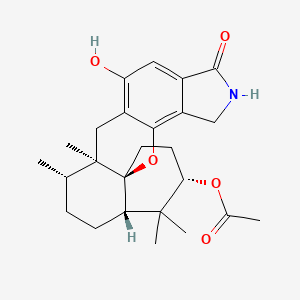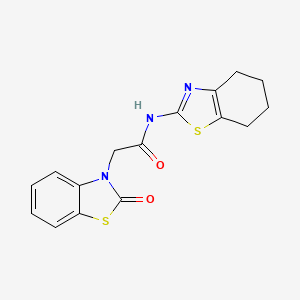
Ethoheptazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoheptazine, known by its trade name Zactane, is an opioid analgesic from the phenazepane family. It was invented in the 1950s and is a ring-expanded analogue of pethidine . This compound produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea . It was sold by itself as Zactane and is still available as a combination product with acetylsalicylic acid and meprobamate under the name Equagesic .
Vorbereitungsmethoden
The synthesis of ethoheptazine involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions .
Analyse Chemischer Reaktionen
Ethoheptazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include N-oxides, secondary amines, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Ethoheptazine has been studied for its analgesic properties and its potential use in treating pain and anxiety. It has been used in combination with acetylsalicylic acid and meprobamate to enhance its analgesic effects . Research has also explored its use as an antitussive (cough suppressant) . In clinical studies, this compound has shown efficacy in managing chronic pain and has been compared to other analgesics like propoxyphene .
Wirkmechanismus
Ethoheptazine primarily targets the mu-opioid receptors, which are chiefly responsible for its analgesic effects . When this compound binds to these receptors, it mimics the action of endorphins, the body’s natural pain-relieving compounds . This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .
Vergleich Mit ähnlichen Verbindungen
Ethoheptazine is similar to other opioid analgesics such as pethidine and proheptazine . Compared to pethidine, this compound has a ring-expanded structure, which may contribute to its unique pharmacological profile . Unlike pethidine, this compound is not widely used today due to its side effects and the availability of safer alternatives . Other similar compounds include dextropropoxyphene and codeine, which also act on opioid receptors but differ in their potency and side effect profiles .
Eigenschaften
CAS-Nummer |
77-15-6 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
ethyl 1-methyl-4-phenylazepane-4-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI-Schlüssel |
WGJHHMKQBWSQIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |
Siedepunkt |
127-129 °C/0.5 MM HG |
Color/Form |
LIQUID |
Dichte |
1.038 @ 26 °C/4 °C |
melting_point |
122-124 |
| 77-15-6 | |
Verwandte CAS-Nummern |
6700-56-7 (citrate[1:1]) |
Synonyme |
ethoheptazine ethoheptazine citrate (1:1) ethoheptazine HCl ethylheptazine heptacyclazin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)




